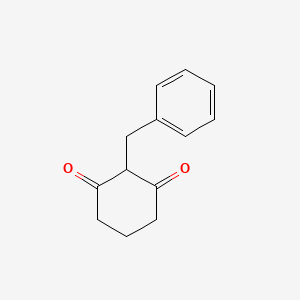

2-Benzylcyclohexane-1,3-dione

Overview

Description

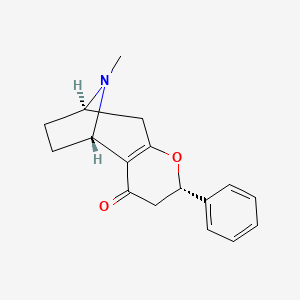

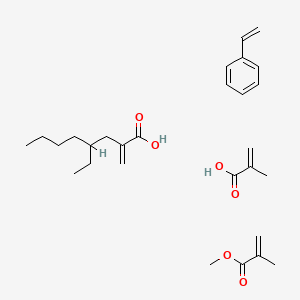

2-Benzylcyclohexane-1,3-dione is a chemical compound with the CAS Number: 22381-56-2 and a molecular weight of 202.25 . Its IUPAC name is 2-benzyl-1,3-cyclohexanedione .

Synthesis Analysis

The synthesis of 2-Benzylcyclohexane-1,3-dione involves reactions with benzyl bromide and 1,3-Cyclohexanedione . The reaction progress is typically monitored by Thin Layer Chromatography (TLC) using hexane: ethyl acetate in the ratio (90:10) .Molecular Structure Analysis

The molecular formula of 2-Benzylcyclohexane-1,3-dione is C13H14O2 . The InChI Code is 1S/C13H14O2/c14-12-7-4-8-13 (15)11 (12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 .Chemical Reactions Analysis

2-Benzylcyclohexane-1,3-dione can react with benzyl chloride in the presence of potassium ethoxide and ethanol .Physical And Chemical Properties Analysis

The compound has a density of 1.137g/cm3, a boiling point of 360.7ºC at 760 mmHg, and a flash point of 135.4ºC . The exact mass is 202.09900, the PSA is 34.14000, the LogP is 2.16740, and the vapour pressure is 2.17E-05mmHg at 25°C .Scientific Research Applications

Angiogenesis Inhibition

2-Benzylcyclohexane-1,3-dione has potential applications as an angiogenesis inhibitor. A study focused on synthesizing an aromatic cyclic enadione, specifically 2-benzylidene-cyclohexane-1,3-dione, identified its potential as an angiogenesis inhibitor (Istyastono et al., 2009).

Stability Analysis

Research exploring the stability of tautomers, including 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones, provided insights into their chemical stability. The study utilized Gibbs free energies and various spectroscopic methods to analyze tautomerization susceptibility (Dobosz et al., 2020).

Synthesis Methods

Different synthesis methods of 2-Benzylcyclohexane-1,3-dione and related compounds have been explored. For instance, a method was developed for synthesizing 2-acylcyclohexane-1,3-diones from the adducts of 1,3-dipolar cycloaddition of nitrile oxides to cyclohexenones (Akhrem et al., 1975).

Conformational Studies

The conformational properties of 2-Benzylcyclohexane-1,3-dione derivatives, like 2-fluorocyclohexane-1,3-dione, have been investigated to understand their structural stabilities and electron delocalization effects (Andrade et al., 2019).

Biological Activities

The compound's derivatives have been analyzed for various biological activities. For instance, a review discussed the occurrence, biogenesis, and biological activities of 2-acylcyclohexane-1,3-diones, a class closely related to 2-Benzylcyclohexane-1,3-dione, exploring their functions and synthesis (Rubinov et al., 1995).

Chemical and Physical Properties

Studies also focus on the physicochemical properties of 2-Benzylcyclohexane-1,3-dione derivatives. For example, the properties of 2-benzylidene-cylclohexane-1,3-dione were explored using semiempirical quantum-chemical calculations to predict its behavior as a potential anticancer agent (Istyastono, 2006).

Safety and Hazards

properties

IUPAC Name |

2-benzylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-12-7-4-8-13(15)11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOXCTRDLYPXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346011 | |

| Record name | 2-benzylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22381-56-2 | |

| Record name | 2-benzylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1607312.png)

![Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B1607314.png)